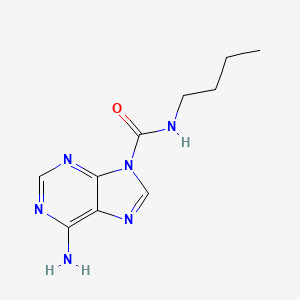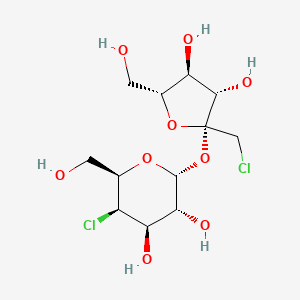![molecular formula C23H22NOP B3329929 2-[2-(Diphenylphosphino)phenyl]-4,4-dimethyl-2-oxazoline CAS No. 64691-33-4](/img/structure/B3329929.png)
2-[2-(Diphenylphosphino)phenyl]-4,4-dimethyl-2-oxazoline
Overview
Description
2-[2-(Diphenylphosphino)phenyl]-4,4-dimethyl-2-oxazoline, or 2-DPP-4,4-DMO, is an organophosphorus compound that is widely used in scientific research due to its unique properties. It is an organophosphorus compound that is a ligand for transition metal complexes and is often used in coordination chemistry. It is also used as a catalyst in organic synthesis and as a reagent for the preparation of other organophosphorus compounds. 2-DPP-4,4-DMO is a versatile compound that has a wide range of applications in scientific research.
Scientific Research Applications
Catalytic Properties in Ethylene Oligomerization
2-[2-(Diphenylphosphino)phenyl]-4,4-dimethyl-2-oxazoline has been investigated for its role in catalytic processes, particularly in the oligomerization of ethylene. Nickel complexes with bidentate P,N phosphinitooxazoline and -pyridine ligands, including variations of this compound, have demonstrated significant activity in the catalytic oligomerization of ethylene. These complexes show activities and selectivities comparable to typical dimerization catalysts, indicating their potential in industrial applications (Speiser et al., 2004).
Formation of Palladium Complexes
The compound is also relevant in the formation of palladium complexes. Studies have shown that reactions involving 2-phenyl-4,4-dimethyl-2-oxazoline with palladium sources can lead to the formation of various palladium complexes. These complexes have been characterized using IR and NMR spectroscopies, suggesting potential applications in materials science and catalysis (Izumi, Watabe, & Kasahara, 1981).
Synthesis and Structural Characterization
In addition to its catalytic applications, the synthesis and structural characterization of complexes involving 2-[2-(Diphenylphosphino)phenyl]-4,4-dimethyl-2-oxazoline have been explored. This includes the synthesis of phosphinito- and phosphonito-oxazoline Pd(II) complexes, offering insights into their structural properties and potential for various chemical processes (Agostinho, Braunstein, & Welter, 2007).
Development of Chiral Ligands
This compound has been utilized in the development of chiral ligands. Research in this area focuses on synthesizing novel chiral phosphino-oxazoline ligands with various structures and studying their applications in asymmetric catalysis. Such advancements are crucial in developing pharmaceuticals and fine chemicals (Ogasawara et al., 1998).
properties
IUPAC Name |
[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]-diphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22NOP/c1-23(2)17-25-22(24-23)20-15-9-10-16-21(20)26(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-16H,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMFZCLQIYDDQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22NOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[3-(tert-butoxycarbonylaminomethyl)phenyl]-5-trifluoromethyl-2H-pyrazole-3-carboxylic acid](/img/structure/B3329859.png)

![5-Bromo-7H-benzo[c]fluoren-7-one](/img/structure/B3329879.png)







